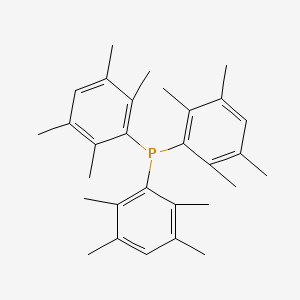
Tris(2,3,5,6-tetramethylphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,3,5,6-tetramethylphenyl)phosphane: is a tertiary phosphine compound with the molecular formula C30H39P and a molecular weight of 430.6044 g/mol . This compound is characterized by the presence of three 2,3,5,6-tetramethylphenyl groups attached to a central phosphorus atom. It is known for its unique chemical properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2,3,5,6-tetramethylphenyl)phosphane can be synthesized through the reaction of chlorophosphines with Grignard reagents . The general procedure involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method is widely used due to its convenience and efficiency.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as vacuum distillation and recrystallization , is common in industrial settings to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Tris(2,3,5,6-tetramethylphenyl)phosphane undergoes various types of chemical reactions, including oxidation , reduction , and substitution reactions. It acts as a strong nucleophile and can participate in Lewis base catalysis .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions typically involve the use of reducing agents like or .
Substitution: Substitution reactions often occur in the presence of or .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of phosphine oxides , while substitution reactions can yield various phosphonium salts .
Scientific Research Applications
Tris(2,3,5,6-tetramethylphenyl)phosphane has a wide range of applications in scientific research, including:
Biology: The compound is utilized in the synthesis of and for biological studies.
Medicine: this compound is employed in the development of and .
Mechanism of Action
The mechanism of action of tris(2,3,5,6-tetramethylphenyl)phosphane involves its role as a nucleophilic catalyst . It participates in reactions by donating a pair of electrons to an electron-deficient multiple bond, forming a zwitterionic intermediate. This intermediate then undergoes further transformations to yield the final product . The compound’s molecular targets and pathways are primarily related to its ability to act as a Lewis base and facilitate various chemical reactions.
Comparison with Similar Compounds
Tris(2,3,5,6-tetramethylphenyl)phosphane can be compared with other similar compounds, such as:
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its strong nucleophilic properties and use in Mukaiyama aldol reactions .
Tris(3,5-dimethylphenyl)phosphine: Used in kinetic resolution of donor-functionalized secondary alcohols.
Tris(2-fluorophenyl)phosphane: Employed in various organic synthesis reactions.
The uniqueness of this compound lies in its specific tetramethylphenyl groups , which provide distinct steric and electronic properties, making it highly effective in certain catalytic applications.
Properties
CAS No. |
54947-97-6 |
|---|---|
Molecular Formula |
C30H39P |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
tris(2,3,5,6-tetramethylphenyl)phosphane |
InChI |
InChI=1S/C30H39P/c1-16-13-17(2)23(8)28(22(16)7)31(29-24(9)18(3)14-19(4)25(29)10)30-26(11)20(5)15-21(6)27(30)12/h13-15H,1-12H3 |
InChI Key |
FEOCQNSBRIAPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)P(C2=C(C(=CC(=C2C)C)C)C)C3=C(C(=CC(=C3C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















